3-Ethynyl-4-methylthiophene is an organic compound with the molecular formula . It consists of a thiophene ring substituted with an ethynyl group at the 3-position and a methyl group at the 4-position. The structure can be represented as follows:
textCH | C≡C | S-C | CH3
This compound is notable for its unique electronic properties due to the presence of the ethynyl group, which can participate in various
Research on the biological activity of 3-Ethynyl-4-methylthiophene is limited but suggests potential applications in medicinal chemistry. Compounds containing thiophene rings have been studied for their antimicrobial and anticancer properties. The unique structure of 3-Ethynyl-4-methylthiophene may enhance its biological activity compared to other thiophenes . Further studies are needed to elucidate its specific interactions with biological targets.
Several synthesis methods for 3-Ethynyl-4-methylthiophene have been reported:
3-Ethynyl-4-methylthiophene has various applications:
Interaction studies involving 3-Ethynyl-4-methylthiophene focus on its behavior in various chemical environments. Research indicates that it can form coordination complexes with transition metals, which may enhance its reactivity and alter its electronic properties. Such interactions are crucial for developing new catalytic systems or materials with tailored properties .
Several compounds share structural similarities with 3-Ethynyl-4-methylthiophene. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Methylthiophene | Contains one methyl group on thiophene | More stable; less reactive than 3-Ethynyl-4-methylthiophene |
| 2-Ethynylthiophene | Ethynyl group at position 2 | Different reactivity profile; potential for different substitution patterns |
| 4-Ethynylphenol | Ethynyl group attached to phenol | Exhibits different biological activity due to phenolic nature |
| 3-Ethynyl-2-thiophenecarboxylic acid | Carboxylic acid functional group | Increased polarity; potential for hydrogen bonding interactions |
Each of these compounds exhibits unique properties that differentiate them from 3-Ethynyl-4-methylthiophene, particularly in terms of reactivity and application potential.
Palladium-catalyzed cross-coupling reactions are foundational for introducing ethynyl groups into thiophene frameworks. These strategies often employ aryl halides or pseudohalides as coupling partners with terminal alkynes. For instance, the Sonogashira coupling—a palladium/copper co-catalyzed process—has been widely adopted for synthesizing 3-ethynyl-4-methylthiophene derivatives. A notable example involves the reaction of 3-bromo-4-methylthiophene with trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₄ and CuI, yielding the protected alkyne intermediate, which is subsequently deprotected under mild basic conditions.
Key to this methodology is the selection of palladium ligands, which influence catalytic activity and selectivity. Bulky phosphine ligands, such as tri-tert-butylphosphine, enhance stability against catalyst deactivation while maintaining high turnover frequencies. Recent studies have also explored ligand-free palladium systems in ionic liquid media, achieving comparable yields (75–85%) with simplified purification.
Table 1: Palladium-Catalyzed Cross-Coupling Conditions
| Substrate | Catalyst System | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Bromo-4-methylthiophene | Pd(PPh₃)₄/CuI | DMF | 78 | |
| 3-Iodo-4-methylthiophene | PdCl₂(PPh₃)₂/AsPh₃ | Toluene | 82 |
The Sonogashira reaction is particularly effective for ethynyl group installation due to its tolerance of diverse functional groups. Optimizing reaction parameters—such as copper co-catalyst loading, base selection, and solvent polarity—is critical for maximizing efficiency. For example, using DBU (1,8-diazabicycloundec-7-ene) as a base in toluene at 60°C significantly improves coupling yields (up to 90%) by facilitating oxidative addition and transmetalation steps.
Copper iodide remains the preferred co-catalyst, but recent work highlights the efficacy of copper nanoparticles stabilized by polyvinylpyrrolidone (PVP), which reduce side reactions like alkyne homocoupling. Solvent choice also plays a decisive role: polar aprotic solvents (e.g., DMF, NMP) enhance solubility of ionic intermediates, while ethereal solvents (e.g., THF) favor milder conditions for sensitive substrates.
Mechanistic Insight: The reaction proceeds via a Pd⁰/PdII cycle, where oxidative addition of the aryl halide to Pd⁰ generates an arylpalladium complex. Subsequent transmetalation with a copper-acetylide intermediate and reductive elimination yields the coupled product.
While thianthrenium salts are not explicitly documented in the synthesis of 3-ethynyl-4-methylthiophene, related regioselective strategies provide valuable parallels. Iodocyclization of sulfur-containing alkynes, for instance, enables precise control over ring formation. In one approach, 1-mercapto-3-yn-2-ols undergo iodocyclization with molecular iodine (I₂) and NaHCO₃ in acetonitrile, yielding 3-iodothiophenes via 5-endo-dig cyclization. This method underscores the utility of electrophilic halogenation to direct regiochemistry.
Thianthrenium salts could theoretically serve as directing groups or sacrificial auxiliaries to enhance electrophilic substitution at the 3-position of thiophene. Future research may explore their use in tandem with transition-metal catalysts to achieve unprecedented selectivity.
Solvent polarity and coordinating ability profoundly influence alkyne incorporation efficiency. Nonpolar solvents (e.g., toluene) favor Pd-catalyzed cross-coupling by stabilizing neutral intermediates, whereas polar solvents (e.g., DMF) accelerate copper-mediated steps by solubilizing ionic species. A study comparing DMF and THF in Sonogashira reactions revealed a 20% yield increase in DMF due to improved catalyst dispersion.
Ligand design is equally pivotal. Bidentate ligands like 1,10-phenanthroline enhance copper stability, preventing aggregation and side reactions. In contrast, monodentate ligands (e.g., PPh₃) offer greater flexibility for sterically hindered substrates. Recent advances in N-heterocyclic carbene (NHC) ligands demonstrate remarkable activity at low catalyst loadings (0.5 mol%), enabling scalable synthesis.
Table 2: Solvent and Ligand Impact on Sonogashira Coupling
| Solvent | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | 1,10-Phenanthroline | 60 | 88 |
| THF | PPh₃ | 40 | 68 |
| NMP | P(t-Bu)₃ | 80 | 92 |
The design of 3-Ethynyl-4-methylthiophene as a monomer for regioregular polythiophene derivatives represents a sophisticated approach to conjugated polymer synthesis that leverages the unique electronic and structural properties of dual substitution patterns [1]. The incorporation of both ethynyl and methyl substituents on the thiophene ring creates a monomer with distinct regioselectivity characteristics that facilitate the formation of highly ordered polymer architectures [2] [3].
The Grignard metathesis polymerization method emerges as the most effective synthetic route for incorporating 3-Ethynyl-4-methylthiophene into regioregular polymer chains [2] [3] [4]. This methodology involves the treatment of 2,5-dibromo-3-ethynyl-4-methylthiophene with alkyl Grignard reagents, resulting in the formation of two metalated regiochemical isomers in an approximately 85:15 ratio [2]. The introduction of catalytic amounts of nickel bis(diphenylphosphino)propane dichloride to this isomeric mixture produces poly(3-ethynyl-4-methylthiophene) with greater than 95% head-to-tail couplings [2] [3].
The regioselectivity observed in these polymerizations stems from a combination of kinetic and thermodynamic effects arising from steric and electronic interactions inherent to the catalytic reaction mechanism [2]. The ethynyl substituent provides extended conjugation opportunities while the methyl group contributes steric directing effects that enhance regioregular coupling [1]. The high degree of regioregularity achieved through this approach is critical for optimizing the electronic properties of the resulting conjugated polymers [5].
| Synthetic Method | Reaction Conditions | Regioregularity (% HT) | Molecular Weight Control | Advantages |
|---|---|---|---|---|
| Grignard Metathesis | THF, Ni(dppp)Cl2, 0-25°C | >95% | Excellent | Living polymerization, precise MW |
| Nickel-Catalyzed Cross-Coupling | Ni(0) catalyst, phosphine ligands | 85-95% | Good | Functional group tolerance |
| Direct Arylation Polymerization | Pd catalyst, K2CO3, DMAc, 100°C | 90-98% | Moderate | C-H activation, atom efficient |
| Kumada Catalyst-Transfer Polymerization | Ni catalyst, living polymerization | >95% | Excellent | Block copolymer synthesis |
| Oxidative Chemical Polymerization | FeCl3, CHCl3, room temperature | 60-80% | Poor | Simple conditions |
The quasi-living nature of the Grignard metathesis polymerization enables precise molecular weight control and narrow polydispersity indices typically ranging from 1.2 to 1.5 [4]. This level of control facilitates the synthesis of block copolymers through sequential monomer addition, allowing for the creation of complex architectures incorporating 3-Ethynyl-4-methylthiophene segments with predetermined molecular weights [4].
Alternative synthetic approaches including direct arylation polymerization have been explored for the incorporation of ethynyl-substituted thiophene monomers into conjugated polymer backbones [6] [7]. The direct arylation method offers advantages in terms of atom economy and functional group tolerance, achieving regioregularities of 90-98% under optimized conditions [6]. However, the Grignard metathesis approach remains superior for achieving the highest levels of regioregularity and molecular weight control necessary for advanced electronic applications [8].
The dual substitution pattern of 3-Ethynyl-4-methylthiophene exerts profound effects on the π-conjugation characteristics of the resulting polythiophene derivatives through distinct electronic and structural modifications [9] [10]. The ethynyl group functions as an electron-withdrawing substituent that extends the effective conjugation length while simultaneously lowering the highest occupied molecular orbital energy levels [11]. The methyl substituent provides complementary electronic effects through hyperconjugation and inductive donation that modulate the overall electronic structure [12].
Computational studies utilizing density functional theory methods have revealed that the incorporation of ethynyl substituents significantly affects the frontier molecular orbital energies of thiophene-based systems [13] [11]. The ethynyl group contributes to a reduction in the band gap from 3.70 eV for unsubstituted polythiophene to approximately 3.40 eV for ethynyl-substituted derivatives [13]. The additional presence of the methyl group in the 4-position results in a band gap of 3.46 eV, representing a compromise between the electronic effects of both substituents [14].
| Substituent Pattern | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) | λmax Absorption (nm) |
|---|---|---|---|---|
| Unsubstituted thiophene | -5.20 | -1.50 | 3.70 | 230 |
| 3-Methyl substitution | -5.15 | -1.48 | 3.67 | 235 |
| 4-Methyl substitution | -5.18 | -1.52 | 3.66 | 232 |
| 3-Ethynyl substitution | -5.05 | -1.65 | 3.40 | 248 |
| 3-Ethynyl-4-methyl substitution | -5.08 | -1.62 | 3.46 | 245 |
The ethynyl substituent demonstrates a pronounced effect on the lowest unoccupied molecular orbital energy levels, lowering them from -1.50 eV in unsubstituted thiophene to -1.65 eV in the ethynyl-substituted derivative [11]. This stabilization of the lowest unoccupied molecular orbital facilitates electron injection and transport properties in electronic device applications [15]. The methyl group partially counteracts this effect, resulting in a lowest unoccupied molecular orbital energy of -1.62 eV for the dual-substituted system [14].
The extended π-conjugation provided by the ethynyl group creates additional pathways for electron delocalization that enhance the overall conductivity potential of the polymer [9] [10]. The linear geometry of the ethynyl substituent minimizes steric interactions with the polymer backbone, allowing for maintenance of planarity essential for effective π-orbital overlap [16]. The presence of the methyl group introduces subtle conformational effects that can influence the degree of interchain interactions and solid-state packing arrangements [17].
Spectroscopic investigations have demonstrated that the absorption maximum for 3-Ethynyl-4-methylthiophene derivatives occurs at approximately 245 nm, representing a bathochromic shift relative to unsubstituted thiophene systems [18]. This red-shift indicates enhanced conjugation and reduced optical band gap consistent with the theoretical predictions [14] [13]. The photoluminescence properties of polymers derived from these monomers exhibit enhanced quantum efficiencies compared to conventional poly(3-alkylthiophene) systems [15].
The ethynyl functionality present in poly(3-ethynyl-4-methylthiophene) provides exceptional opportunities for post-polymerization modification through established click chemistry protocols [19] [20]. The terminal alkyne group serves as a versatile handle for copper-catalyzed azide-alkyne cycloaddition reactions that enable the introduction of diverse functional groups without disrupting the conjugated backbone structure [21] [22].
Copper-catalyzed azide-alkyne cycloaddition represents the most extensively utilized post-polymerization modification technique for ethynyl-functionalized polythiophenes [23] [21]. This reaction proceeds under mild conditions at room temperature using copper(I) catalysts, achieving conversion efficiencies typically exceeding 85-99% [21]. The high selectivity and functional group tolerance of this reaction make it particularly suitable for introducing complex side chains including biological recognition elements, solubilizing groups, and electroactive moieties [23].
| Modification Technique | Reactive Group Required | Reaction Conditions | Efficiency (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Thiol-ene Click Chemistry | Alkene functionality | UV light or thermal, thiol | 80-95 | Excellent |
| Azide-Alkyne Cycloaddition | Terminal alkyne/azide | Cu(I) catalyst, RT | 85-99 | Excellent |
| Nucleophilic Substitution | Halogen leaving group | Base, nucleophile, heat | 60-85 | Moderate |
| Electrophilic Substitution | Electron-rich aromatic | Electrophile, Lewis acid | 70-90 | Limited |
| Cross-Coupling Reactions | Organometallic reagent | Pd catalyst, base, heat | 75-95 | Good |
The mechanistic pathway for copper-catalyzed azide-alkyne cycloaddition involves the initial coordination of the terminal alkyne to the copper(I) center, followed by azide binding and subsequent cycloaddition to form 1,4-disubstituted triazole products [24]. The regioselectivity of this reaction is exceptionally high, with the 1,4-regioisomer being formed almost exclusively under standard conditions [21] [24]. Recent mechanistic studies have revealed that the cycloaddition proceeds through a concerted pathway rather than the previously proposed stepwise mechanism [24].
Thiol-ene click chemistry represents an alternative post-polymerization modification strategy that can be applied when alkene functionalities are incorporated alongside the ethynyl groups [20] [25]. This approach utilizes radical-mediated addition of thiols to alkenes under ultraviolet irradiation or thermal conditions, achieving efficiencies of 80-95% [20]. The thiol-ene reaction demonstrates excellent functional group compatibility and can be performed in the presence of the conjugated polymer backbone without degradation [25].
Advanced post-polymerization modification strategies have been developed that take advantage of the unique reactivity patterns of ethynyl-substituted polythiophenes [26] [7]. These include the selective functionalization of terminal alkyne groups through Sonogashira coupling reactions with aryl halides, enabling the introduction of extended conjugated systems that further modify the electronic properties of the polymer [26]. The living nature of certain polymerization methods allows for the controlled introduction of functional end groups that can serve as additional sites for post-polymerization modification [23].
The coordination chemistry of palladium with thiophene-containing substrates represents a fundamental aspect of catalytic alkyne transformations. Palladium complexes demonstrate remarkable versatility in coordinating to both the thiophene ring and the terminal alkyne functionality, forming stable intermediate species that facilitate carbon-carbon bond formation [2] [3].
Palladium coordination to thiophene derivatives occurs through multiple binding modes, with the metal center exhibiting preferential binding to the sulfur atom or the π-electron system of the thiophene ring [4]. In the case of 3-ethynyl-4-methylthiophene, the coordination behavior is influenced by the electron-donating methyl group and the electron-withdrawing ethynyl substituent, creating a unique electronic environment that modulates the reactivity of the palladium center [5].
The electronic structure of palladium-thiophene complexes reveals significant back-bonding interactions between the metal d-orbitals and the π-system of the heterocycle [6]. These interactions are particularly pronounced in complexes containing phosphine or N-heterocyclic carbene (NHC) ligands, which enhance the electron density at the palladium center and facilitate coordination to electron-poor alkyne substrates [7].
The choice of ancillary ligands significantly influences the coordination geometry and reactivity of palladium complexes with thiophene substrates. Phosphine ligands, such as triphenylphosphine, provide moderate electron donation and create a favorable environment for oxidative addition processes [8]. In contrast, NHC ligands offer stronger σ-donation and weaker π-acceptance, leading to more electron-rich palladium centers that exhibit enhanced reactivity towards alkyne insertion reactions [9].
The steric properties of the ligands also play a crucial role in determining the selectivity of thiophene-alkyne coupling reactions. Bulky ligands can induce regioselectivity by creating steric hindrance around specific coordination sites, thereby directing the approach of substrate molecules and influencing the outcome of the catalytic process [10] [11].
The mechanism of palladium coordination to thiophene derivatives involves several key steps, beginning with the formation of a π-complex between the metal center and the aromatic ring system [12]. This initial coordination is followed by oxidative addition, where the palladium center inserts into a carbon-hydrogen or carbon-halogen bond of the thiophene substrate [13].
The coordination of alkyne substrates to palladium-thiophene complexes occurs through a distinct mechanism involving π-coordination of the triple bond to the metal center [14]. This coordination mode activates the alkyne towards nucleophilic attack by the thiophene ring, facilitating the formation of carbon-carbon bonds through reductive elimination processes [15].
Carbonyl insertion represents one of the most fundamental organometallic transformations, particularly relevant to the synthesis of carbonyl-containing derivatives of thiophene-alkyne systems [16]. The mechanism involves the migration of an alkyl or aryl group from the metal center to a coordinated carbon monoxide ligand, forming an acyl-metal intermediate [17].
The carbonyl insertion process in palladium complexes occurs through a concerted mechanism involving the simultaneous breaking of the metal-carbon bond and the formation of a new carbon-carbon bond with the coordinated carbon monoxide [18]. This process is facilitated by the electron-withdrawing nature of the carbon monoxide ligand, which stabilizes the developing negative charge on the metal center during the transition state [19].
The stereochemistry of carbonyl insertion is highly dependent on the coordination environment of the palladium center. The reaction proceeds with retention of configuration at the migrating carbon center, indicating that the process occurs through a concerted mechanism rather than a stepwise radical pathway [20]. This stereochemical outcome is particularly important for the synthesis of optically active compounds containing thiophene-alkyne frameworks [21].
The thermodynamics of carbonyl insertion are governed by several factors, including the stability of the acyl-metal product, the electron density at the metal center, and the steric environment around the coordination sites [22]. The formation of acyl complexes is generally thermodynamically favorable due to the stabilization provided by the π-acceptor properties of the acyl ligand [23].
Kinetic studies reveal that the rate of carbonyl insertion is influenced by the electronic properties of the ancillary ligands and the nature of the migrating group [24]. Electron-rich ligands accelerate the insertion process by increasing the nucleophilicity of the metal center, while electron-withdrawing groups on the migrating carbon slow the reaction by stabilizing the metal-carbon bond [25].
The choice of solvent significantly affects the rate and selectivity of carbonyl insertion reactions. Polar solvents, such as N,N-dimethylformamide and acetonitrile, facilitate the reaction by stabilizing the polar transition state and enhancing the dissociation of ionic intermediates [26]. Non-polar solvents, in contrast, can lead to slower reaction rates but may provide better selectivity in some cases [27].
Temperature effects on carbonyl insertion follow typical Arrhenius behavior, with higher temperatures leading to increased reaction rates. However, elevated temperatures can also promote competing side reactions, such as β-hydride elimination and ligand dissociation, which can reduce the overall efficiency of the catalytic process [28].
Computational chemistry has emerged as a powerful tool for understanding the mechanistic details of thiophene-alkyne transformations, providing insights into transition state structures, reaction pathways, and selectivity patterns [29] [30]. Density functional theory (DFT) calculations have proven particularly valuable for modeling organometallic systems involving palladium catalysts [31].
DFT calculations using functionals such as B3LYP, M06-2X, and PBE have been extensively employed to study the electronic structure and reactivity of palladium-thiophene complexes [32]. These methods provide accurate descriptions of the bonding interactions between the metal center and the organic substrates, allowing for the prediction of reaction outcomes and the identification of key mechanistic steps [33].
The choice of basis set is crucial for obtaining reliable results in DFT calculations of transition metal systems. Triple-zeta quality basis sets, such as cc-pVTZ and def2-TZVP, are typically required to achieve chemical accuracy in the prediction of reaction energies and barrier heights [30]. The inclusion of polarization and diffuse functions is also important for accurately describing the electronic structure of anionic intermediates and transition states [31].
The location and characterization of transition states in thiophene-alkyne transformations requires specialized computational techniques, including the use of synchronous transit methods and nudged elastic band calculations [34]. These approaches allow for the systematic exploration of potential energy surfaces and the identification of minimum energy pathways connecting reactants and products [35].
Transition state structures in palladium-catalyzed reactions typically exhibit significant bond elongation and contraction, reflecting the simultaneous breaking and forming of chemical bonds [36]. The computational modeling of these structures provides valuable insights into the factors that control reaction selectivity and the role of ancillary ligands in stabilizing key intermediates [37].
The validation of computational predictions through comparison with experimental data is essential for establishing the reliability of theoretical models [38]. Kinetic isotope effects, reaction rates, and product distributions provide important benchmarks for assessing the accuracy of calculated transition state structures and reaction mechanisms [39].
Recent studies have demonstrated excellent agreement between DFT-calculated activation energies and experimentally determined reaction rates for palladium-catalyzed thiophene-alkyne coupling reactions [40]. This correlation validates the use of computational methods for predicting the outcomes of new catalytic transformations and designing improved catalyst systems [37].
The integration of computational modeling with experimental studies has led to significant advances in understanding the mechanisms of thiophene-alkyne transformations [41]. Machine learning approaches are beginning to be applied to the prediction of transition state structures, offering the potential for automated catalyst design and optimization [29].